molecular formula C16H20N2O B14438889 2-(1-Imidazolyl)-2',3',5',6'-tetramethylpropiophenone CAS No. 73932-50-0

2-(1-Imidazolyl)-2',3',5',6'-tetramethylpropiophenone

Cat. No.: B14438889
CAS No.: 73932-50-0
M. Wt: 256.34 g/mol
InChI Key: YYYCBFUSYDLPBA-UHFFFAOYSA-N
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Description

2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylpropiophenone is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylpropiophenone typically involves the reaction of 2,3,5,6-tetramethylbenzoyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylpropiophenone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylpropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylpropiophenone involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Imidazolyl)acetonitrile
  • 2-(1-Imidazolyl)ethanol
  • 2-(1-Imidazolyl)acetic acid

Uniqueness

2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylpropiophenone is unique due to the presence of the tetramethylpropiophenone moiety, which imparts distinct chemical and physical properties.

Properties

CAS No.

73932-50-0

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

2-imidazol-1-yl-1-(2,3,5,6-tetramethylphenyl)propan-1-one

InChI

InChI=1S/C16H20N2O/c1-10-8-11(2)13(4)15(12(10)3)16(19)14(5)18-7-6-17-9-18/h6-9,14H,1-5H3

InChI Key

YYYCBFUSYDLPBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)C(C)N2C=CN=C2)C)C

Origin of Product

United States

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